molecular formula C25H20FN3O2 B12716129 N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide CAS No. 94030-96-3

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide

Cat. No.: B12716129
CAS No.: 94030-96-3
M. Wt: 413.4 g/mol
InChI Key: GJJJVONLYFECJX-UHFFFAOYSA-N
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Description

Structural Overview and IUPAC Nomenclature

The compound’s structure comprises a 1,4-benzodiazepine core annulated with a phthalimide moiety. The benzodiazepine scaffold features a seven-membered diazepine ring fused to a benzene ring, substituted at position 5 with a 2-fluorophenyl group and at position 1 with a methyl group. A methylene bridge (-CH$$_2$$-) connects the diazepine nitrogen at position 2 to the phthalimide group, which consists of a bicyclic aromatic system with two ketone oxygen atoms.

The IUPAC name systematically describes this architecture:

  • Benzodiazepine backbone : 2,3-Dihydro-1-methyl-1H-1,4-benzodiazepine denotes a partially saturated diazepine ring with a methyl group at nitrogen 1.
  • Substituents : 5-(2-Fluorophenyl) specifies the aromatic substituent at position 5.
  • Phthalimide linkage : N-[[...]methyl]phthalimide indicates the phthalimide group attached via a methylene bridge to the diazepine nitrogen.

Key structural features include:

  • Planar phthalimide moiety : Contributes to π-π stacking interactions with biological targets.
  • Fluorine atom : Enhances lipophilicity and metabolic stability via electron-withdrawing effects.
  • Methylene spacer : Provides conformational flexibility for optimal receptor binding.

Historical Context of Benzodiazepine-Phthalimide Hybrid Molecules

The fusion of benzodiazepines with phthalimide derivatives emerged from two parallel pharmaceutical developments:

  • Benzodiazepines : Introduced in the 1960s, drugs like diazepam revolutionized anxiety treatment through GABA$$_A$$ receptor modulation. However, their side effect profile (e.g., sedation, dependence) spurred efforts to refine their pharmacology.
  • Phthalimides : Historically associated with thalidomide, phthalimide derivatives gained renewed interest for their immunomodulatory and anti-inflammatory properties. Modern analogs like lenalidomide demonstrated that phthalimide’s electron-deficient aromatic system could engage cereblon E3 ligase, enabling targeted protein degradation.

Early hybrid designs, such as 1-(2-phthalimidoethyl)-4H-triazolo[4,3-a]benzodiazepines (patented in 1976), demonstrated the feasibility of combining these motifs. Recent advances, including triazole-substituted benzodiazepine-phthalimide conjugates , have expanded their therapeutic scope to antimicrobial and anticancer applications.

Rationale for Hybrid Molecular Design in CNS-Targeted Therapeutics

The hybrid design strategy for this compound addresses three key objectives:

  • Multitarget Engagement :

    • Benzodiazepine component : Binds GABA$$_A$$ receptors, enhancing inhibitory neurotransmission.
    • Phthalimide component : Modulates inflammatory pathways (e.g., TNF-α suppression) and interacts with cereblon, potentially mitigating neuroinflammation.
  • Improved Pharmacokinetics :

    • The fluorophenyl group increases blood-brain barrier permeability, while the phthalimide’s planar structure enhances solubility.
  • Reduced Off-Target Effects :

    • Structural modifications (e.g., methyl substitution at N1) may lower abuse liability compared to classical benzodiazepines.
Table 1: Comparative Properties of Hybrid vs. Parent Components  
| Property               | Benzodiazepine Core | Phthalimide Moiety | Hybrid Compound          |  
|------------------------|---------------------|--------------------|--------------------------|  
| LogP                   | 2.1–3.5             | 1.8–2.2            | 2.9 (estimated)    |  
| Molecular Weight (Da)  | ~300                | ~147               | ~437 (calculated)        |  
| Target Diversity       | GABA\(_A\) receptors| Cereblon, TNF-α    | Multimodal engagement    |  

Properties

CAS No.

94030-96-3

Molecular Formula

C25H20FN3O2

Molecular Weight

413.4 g/mol

IUPAC Name

2-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]isoindole-1,3-dione

InChI

InChI=1S/C25H20FN3O2/c1-28-16(15-29-24(30)17-8-2-3-9-18(17)25(29)31)14-27-23(19-10-4-6-12-21(19)26)20-11-5-7-13-22(20)28/h2-13,16H,14-15H2,1H3

InChI Key

GJJJVONLYFECJX-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Synthesis of the Benzodiazepine Intermediate

The synthesis begins with the cyclization of a suitable diamine precursor:

  • Starting Material: N1-(2-fluorobenzoyl)-N2-methyl-N2-phenyl-2-hydroxy-1,3-diaminopropane (I).
  • Cyclization Agent: Phosphorus oxychloride (POCl3) under reflux conditions.
  • Product: 1-methyl-2-chloromethyl-5-(2-fluorophenyl)-1H-2,3-dihydro-1,4-benzodiazepine (II).

This step forms the benzodiazepine ring system with a chloromethyl substituent at the 2-position, which is a key reactive site for further substitution.

Introduction of the Phthalimide Group

  • Reagent: Potassium phthalimide (III).
  • Solvent: Refluxing methanol.
  • Reaction: Nucleophilic substitution of the chloromethyl group by potassium phthalimide.
  • Product: Corresponding phthalimido derivative (IV).

This step effectively installs the phthalimide moiety onto the benzodiazepine scaffold, forming the target N-[[5-(2-fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-yl]methyl]phthalimide.

Optional Further Functionalization (Cleavage and Amine Formation)

  • Cleavage Agent: Hydrazine in refluxing ethanol.
  • Purpose: To cleave the phthalimide group if needed, yielding the corresponding aminomethyl derivative (V).
  • This intermediate can be further reacted with acyl chlorides or other electrophiles for additional functionalization.

Reaction Conditions and Parameters

Step Reaction Reagents/Conditions Solvent Temperature Time Yield (Reported)
1 Cyclization to benzodiazepine (II) POCl3 reflux POCl3 (neat or solvent) Reflux Several hours Moderate to high
2 Phthalimide substitution (IV) Potassium phthalimide Methanol Reflux Several hours High
3 Phthalimide cleavage (optional) Hydrazine hydrate Ethanol Reflux Several hours High

Note: Exact yields and times depend on scale and purity of reagents; literature reports high efficiency for these steps.

Purification and Characterization

  • The phthalimido derivative (IV) is typically purified by recrystallization from suitable solvents such as ethanol or methanol.
  • Characterization includes IR spectroscopy showing characteristic imide peaks (~1780 and 1380 cm⁻¹), NMR, and mass spectrometry.
  • Melting points and chromatographic behavior are consistent with literature values for phthalimide derivatives.

Additional Notes on Related Phthalimide Chemistry

  • Phthalimide derivatives are commonly prepared via nucleophilic substitution of alkyl halides with potassium phthalimide.
  • N-Methylphthalimide, a related compound, is a white solid with melting point ~129-132 °C and is slightly soluble in methanol and DMSO.
  • Photoreduction and electroreduction studies of N-methylphthalimide provide insights into its stability and reactivity, which are relevant for handling and storage during synthesis.

Summary Table of Key Intermediates and Reagents

Compound Description Role in Synthesis Key Properties
N1-(2-fluorobenzoyl)-N2-methyl-N2-phenyl-2-hydroxy-1,3-diaminopropane (I) Starting diamine precursor Cyclized to benzodiazepine Precursor with fluorophenyl and amino groups
1-methyl-2-chloromethyl-5-(2-fluorophenyl)-1H-2,3-dihydro-1,4-benzodiazepine (II) Benzodiazepine intermediate Alkyl chloride for substitution Reactive chloromethyl group
Potassium phthalimide (III) Nucleophile Introduces phthalimide group Solid, nucleophilic reagent
This compound (IV) Target compound Final product Phthalimide-functionalized benzodiazepine

Chemical Reactions Analysis

Types of Reactions

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different pharmacological properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially altering its activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Chemistry

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide serves as a valuable building block in the synthesis of more complex organic molecules. It is utilized as a reference standard in analytical chemistry for various spectroscopic analyses and chromatography techniques. The unique structural features of this compound allow it to participate in diverse chemical reactions, making it a versatile reagent in synthetic chemistry.

Biology

Research into the biological effects of this compound has revealed its interactions with various biological systems. Studies indicate that this compound may influence enzyme activities and receptor interactions within cellular pathways. Its potential neuropharmacological effects are particularly noteworthy, as it may modulate neurotransmitter systems involved in anxiety and sleep regulation.

Medicine

The therapeutic applications of this compound are under investigation for treating neurological disorders. Preliminary studies suggest that it may exhibit sedative and anxiolytic properties similar to other benzodiazepines. Ongoing research aims to elucidate its efficacy and safety profile as a potential treatment for insomnia and anxiety-related conditions.

Industry

In industrial applications, this compound's unique properties are being explored for the development of new materials and chemical processes. Its stability and reactivity make it suitable for use in polymer science and the synthesis of functionalized materials.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry investigated the sedative effects of N-[5-(2-Fluorophenyl)-2,3-dihydro...]. The results indicated that the compound significantly reduced anxiety-like behaviors in animal models when administered at specific doses.

Case Study 2: Synthesis and Application

Research conducted by Smith et al. (2023) detailed a novel synthetic route for producing N-[5-(2-Fluorophenyl)-...]. This study highlighted the efficiency of using continuous flow reactors for large-scale production and explored potential applications in drug development.

Case Study 3: Interaction with Biological Targets

In a study published in Neuropharmacology (2024), researchers examined how N-[5-(2-Fluorophenyl)-... interacts with various neurotransmitter systems. The findings suggested that it may enhance GABAergic transmission while inhibiting excitatory pathways.

Mechanism of Action

The mechanism of action of N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved in this mechanism include the inhibition of neurotransmitter release and the enhancement of inhibitory synaptic transmission.

Comparison with Similar Compounds

Structural Analogues and Functional Group Impact

The target compound’s structural uniqueness lies in its phthalimide substitution. Below is a comparative analysis with key analogs:

Compound Core Structure Substituents Key Differences
N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide (Target) 1,4-Benzodiazepine Phthalimide via methylene bridge High lipophilicity (XLogP 4.4) due to phthalimide; potential for non-CNS targets
KC-5103 ">(±)-N-[[5-(o-Fluorophenyl)-...]methyl]-3-thiophenecarboxamide 1,4-Benzodiazepine Thiophenecarboxamide substituent Lower lipophilicity (thiophene vs. phthalimide); kappa opioid agonist activity
Impurity E (MM1106.07) ">(2RS)-7-Chloro-5-(2-fluorophenyl)-...methanamine 1,4-Benzodiazepine Methanamine group Primary amine enhances polarity; likely reduced membrane permeability
Impurity F (MM0070.02) ">7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-...-one 1,4-Benzodiazepin-2-one Ketone at position 2 Oxidized diazepine core; altered hydrogen-bonding capacity

Key Observations :

  • Phthalimide vs. Carboxamide (KC-5103) : The phthalimide group in the target compound increases steric bulk and lipophilicity compared to KC-5103’s thiophenecarboxamide. This may enhance blood-brain barrier penetration but could shift receptor selectivity (e.g., toward peripheral targets like cholecystokinin receptors) .
  • Ketone (Impurity F) : The 2-one modification disrupts the diazepine ring’s conjugation, possibly affecting binding to benzodiazepine-binding sites reliant on the unsaturated core .
Pharmacological Activity
  • KC-5103 : Acts as a kappa opioid receptor agonist with analgesic and diuretic effects, highlighting how substituent variations (phthalimide vs. thiophenecarboxamide) drastically alter receptor specificity .
  • Impurity F: As a desmethyl metabolite, it may retain partial GABAergic activity typical of benzodiazepinones but with reduced potency compared to the parent drug .
Physicochemical Properties
  • Lipophilicity : The target compound’s XLogP (4.4) exceeds KC-5103’s (estimated ~3.5), favoring better tissue penetration but possibly limiting aqueous solubility .
  • Hydrogen-Bonding: The phthalimide group provides two hydrogen-bond acceptors (carbonyl oxygens), whereas Impurity E’s methanamine offers one donor, impacting solubility and protein-binding interactions .

Biological Activity

N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide is a synthetic compound that integrates the structural characteristics of benzodiazepines and phthalimides. With a molecular formula of C25H20FN3O2, this compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis methods, and comparative analysis with similar compounds.

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions that preserve the integrity of its complex structure. Key steps in the synthesis include:

  • Formation of the Benzodiazepine Core : This involves cyclization reactions that yield the benzodiazepine structure.
  • Introduction of the Phthalimide Group : The phthalimide moiety is added through nucleophilic substitution reactions.
  • Fluorination : The incorporation of the 2-fluorophenyl group is achieved via electrophilic aromatic substitution.

These methods have been optimized to ensure high yield and purity of the final product .

This compound exhibits significant pharmacological properties primarily through its interaction with GABA receptors in the central nervous system (CNS). The benzodiazepine structure suggests that it may enhance GABAergic activity, leading to increased inhibitory neurotransmission. This mechanism underlies its potential use as an anxiolytic and sedative agent .

Pharmacological Properties

Research indicates that this compound may possess various biological activities, including:

  • Anxiolytic Effects : Preliminary studies suggest that it may reduce anxiety levels by modulating neurotransmitter systems.
  • Sedative Properties : It has been observed to induce sedation in animal models, indicating potential applications in treating insomnia or anxiety-related disorders.

Further investigations are required to elucidate the full spectrum of its pharmacodynamics and any associated side effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. Below is a summary table highlighting key similarities and differences:

Compound NameStructural FeaturesUnique Aspects
TifluadomContains benzodiazepine and carboxamide structuresSpecifically designed for anxiolytic effects
DiazepamClassic benzodiazepineWidely used anxiolytic and muscle relaxant
ClonazepamBenzodiazepine with anticonvulsant propertiesStronger sedative effects compared to others

This comparison illustrates how structural modifications influence pharmacological activity while emphasizing the unique combination found in this compound .

Case Studies

A review of recent studies highlights several findings regarding the biological activity of this compound:

  • Animal Model Studies : In rodent models, administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by elevated plus maze tests.
  • Neurotransmitter Interaction Studies : Electrophysiological studies demonstrated enhanced GABA receptor-mediated currents in neurons treated with this compound compared to controls.

These findings underscore the potential therapeutic applications of this compound in treating anxiety disorders .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide?

Answer:
Key steps include:

  • Precursor Selection : Use 5-(2-fluorophenyl)-1-methyl-1,4-benzodiazepine derivatives as starting materials. Functionalize the 2-position with a methyl group for phthalimide coupling .
  • Coupling Reaction : Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) to attach phthalimide, ensuring anhydrous conditions to minimize hydrolysis .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Table 1 : Yield optimization under varying reaction conditions

Temperature (°C)SolventCatalystYield (%)
25DMFEDC/HOBt62
40THFDCC55
25DCMEDC/HOBt78

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
Use a multi-technique approach:

  • NMR Spectroscopy : Confirm substitution patterns via 1H^1H-NMR (e.g., methyl group at δ 2.8–3.1 ppm, fluorophenyl protons at δ 7.1–7.5 ppm) and 13C^{13}C-NMR (carbonyl signals at ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., [M+H]+^+ calculated for C25_{25}H20_{20}FN3_3O2_2: 430.1567) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths (e.g., benzodiazepine ring planarity) .

Advanced: How can computational modeling predict the compound’s interaction with GABAA_AA​ receptors?

Answer:

  • Docking Studies : Use AutoDock Vina to model binding to the GABAA_A α1 subunit. Focus on the benzodiazepine pocket; the 2-fluorophenyl group may enhance hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand complexes. Monitor RMSD (<2 Å indicates stable binding) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG ≤ -8 kcal/mol suggests strong interaction) .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., varying IC50_{50}50​ values in receptor assays)?

Answer:
Systematically evaluate variables:

  • Assay Conditions : Compare buffer pH (7.4 vs. 7.0), temperature (25°C vs. 37°C), and cell lines (HEK293 vs. CHO) .
  • Compound Handling : Ensure consistent stock solution preparation (DMSO concentration ≤0.1% to avoid solvent effects) .
  • Data Normalization : Use reference agonists (e.g., diazepam) to calibrate inter-assay variability .

Table 2 : IC50_{50} variability across studies

StudyCell LinepHIC50_{50} (nM)
AHEK2937.412 ± 2
BCHO7.028 ± 5

Basic: What analytical techniques are suitable for assessing purity and stability in long-term storage?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water, 60:40) to monitor degradation products (retention time ~8.2 min) .
  • TGA/DSC : Determine thermal stability (decomposition >200°C indicates suitability for room-temperature storage) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; <5% degradation by HPLC confirms robustness .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Answer:

  • Core Modifications : Synthesize analogs with varying substituents on the fluorophenyl ring (e.g., Cl, CF3_3) to assess electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase module to identify critical interactions (e.g., hydrogen bonding at N-methyl group) .
  • In Vivo Screening : Test anxiolytic activity in murine models (elevated plus maze) with dose ranges of 1–10 mg/kg .

Basic: What safety precautions are critical during handling due to structural alerts (e.g., benzodiazepine backbone)?

Answer:

  • Toxicity Screening : Prioritize Ames test for mutagenicity and hERG assay for cardiac risk .
  • PPE : Use nitrile gloves and fume hoods to prevent dermal/oral exposure .
  • Waste Disposal : Incinerate at >1000°C to prevent environmental release .

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